molecular formula C7H9N3 B027216 (E)-(3-methylpyridin-2-yl)methylidenehydrazine CAS No. 106911-07-3

(E)-(3-methylpyridin-2-yl)methylidenehydrazine

Cat. No.: B027216
CAS No.: 106911-07-3
M. Wt: 135.17 g/mol
InChI Key: GHLKUWLZLWAVKP-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(hydrazonomethyl)-3-methylpyridine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(hydrazonomethyl)-3-methylpyridine typically involves the condensation reaction between 2-formyl-3-methylpyridine and hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction can be represented as follows:

2-formyl-3-methylpyridine+hydrazine(E)-2-(hydrazonomethyl)-3-methylpyridine\text{2-formyl-3-methylpyridine} + \text{hydrazine} \rightarrow \text{(E)-2-(hydrazonomethyl)-3-methylpyridine} 2-formyl-3-methylpyridine+hydrazine→(E)-2-(hydrazonomethyl)-3-methylpyridine

Industrial Production Methods

While specific industrial production methods for (E)-2-(hydrazonomethyl)-3-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(hydrazonomethyl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the reduction of the hydrazone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-(hydrazonomethyl)-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-(hydrazonomethyl)-3-methylpyridine involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(hydrazonomethyl)phenoxyl acetohydrazide
  • (E)-benzylidene-2-(hydrazonomethyl)phenoxyl acetohydrazide
  • 2-[(E)-Hydrazonomethyl]-1,3-benzothiazole

Uniqueness

(E)-2-(hydrazonomethyl)-3-methylpyridine is unique due to its specific structural features, such as the presence of a pyridine ring and a methyl group at the 3-position.

Properties

CAS No.

106911-07-3

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

(E)-(3-methylpyridin-2-yl)methylidenehydrazine

InChI

InChI=1S/C7H9N3/c1-6-3-2-4-9-7(6)5-10-8/h2-5H,8H2,1H3/b10-5+

InChI Key

GHLKUWLZLWAVKP-BJMVGYQFSA-N

SMILES

CC1=C(N=CC=C1)C=NN

Isomeric SMILES

CC1=C(N=CC=C1)/C=N/N

Canonical SMILES

CC1=C(N=CC=C1)C=NN

Synonyms

2-Pyridinecarboxaldehyde,3-methyl-,hydrazone(9CI)

Origin of Product

United States

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